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Compound of Interest

Compound Name: Methyl coumalate

Cat. No.: B027924 Get Quote

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data

for methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate), a valuable biorenewable

platform molecule. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these

analyses. This document is intended for researchers, scientists, and professionals in the field of

drug development and chemical synthesis.

Chemical Structure
IUPAC Name: methyl 6-oxopyran-3-carboxylate[1] Molecular Formula: C₇H₆O₄[1] Molecular

Weight: 154.12 g/mol [1] CAS Number: 6018-41-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR data for methyl coumalate are presented below.

The ¹H NMR spectrum of methyl coumalate shows distinct signals for the protons on the

pyrone ring and the methyl ester group.
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H7 3.87 s -

H2 6.33 dd 9.8, 1.1

H3 7.77 dd 9.8, 2.6

H5 8.29 dd 2.6, 1.1

Solvent: CDCl₃,

Frequency: 700

MHz[2]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Chemical Shift (δ) ppm

C7 52.4

C4 111.9

C2 115.3

C3 141.6

C5 158.1

C6 159.8

Solvent: CDCl₃, Frequency: 126 MHz[2]

Sample Preparation: A sample of methyl coumalate is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,

400 MHz or 700 MHz).[2]

Data Acquisition:
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¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to

simplify the spectrum to single lines for each carbon atom. Chemical shifts are also

referenced to TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

The IR spectrum of methyl coumalate shows characteristic absorptions for the carbonyl

groups of the ester and the α,β-unsaturated lactone, as well as C=C and C-O bonds.

Wavenumber (ν) cm⁻¹ Intensity Assignment

1706.4 Strong
C=O stretch (ester and

lactone)

1544.8 Weak C=C stretch

1440.4 Medium C-H bend

1298.8 Medium C-O stretch

1238.0 Strong C-O stretch

1084.6 Medium C-O stretch

839.1 Medium C-H bend (out-of-plane)

773.2 Strong C-H bend (out-of-plane)

Technique: Attenuated Total

Reflectance (ATR) on a neat

solid sample[2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond

Attenuated Total Reflectance (ATR) accessory is commonly used.[2]
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Data Acquisition: A small amount of the solid methyl coumalate sample is placed directly on

the ATR crystal. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is taken prior to the sample measurement and

subtracted from the sample spectrum. The data is presented as a plot of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and fragmentation pattern of a molecule.

HRMS provides a very accurate mass measurement, which can be used to determine the

elemental composition of a molecule.

Ion Calculated m/z Found m/z

[C₇H₇O₄]⁺ ([M+H]⁺) 155.0344 155.0347

Technique: Electrospray

Ionization (ESI+), Time-of-

Flight (TOF) analyzer[2]

Sample Preparation: The methyl coumalate sample is dissolved in a suitable solvent, such as

methanol or acetonitrile, at a low concentration.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[2]

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The

resulting ions are then guided into the mass analyzer, where their mass-to-charge ratios are

measured. The high resolution of the instrument allows for the determination of the exact mass

to several decimal places, which can be used to confirm the elemental formula.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like methyl coumalate.
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Caption: General workflow for spectroscopic analysis.

The following diagram shows a plausible fragmentation pathway for methyl coumalate under

electron ionization (EI) conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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